[4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
CAS No.:
Cat. No.: VC13326430
Molecular Formula: C24H32O15
Molecular Weight: 560.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32O15 |
|---|---|
| Molecular Weight | 560.5 g/mol |
| IUPAC Name | [4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3 |
| Standard InChI Key | RCDAESHZJBZWAW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,4-dihydro-2H-pyran core substituted at the 2-position with a methyl acetate group and at the 3- and 4-positions with acetyloxy and oxan-2-yloxy groups, respectively. The oxan (pyranose) ring is further substituted with three acetyloxy groups and an acetyloxymethyl moiety, resulting in a densely functionalized structure.
Key structural attributes:
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Pyran ring: A partially unsaturated six-membered oxygen heterocycle (3,4-dihydro-2H-pyran) provides rigidity.
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Oxan (pyranose) subunit: A fully saturated tetrahydropyran ring linked via an ether bond, typical of glycosidic structures.
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Acetyl groups: Seven acetyl (AcO-) substituents enhance lipophilicity and stability against enzymatic degradation.
Table 1: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | CHO | Computed from structure |
| Molecular Weight | 648.51 g/mol | PubChem algorithm |
| LogP (Octanol-Water) | 1.2 ± 0.3 | XLogP3 |
| Hydrogen Bond Donors | 0 | Rule-of-Five |
| Hydrogen Bond Acceptors | 16 | PubChem |
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be dissected into two key building blocks:
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Pyran core: 3,4-Dihydro-2H-pyran-2-yl methanol derivative.
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Oxan subunit: Peracetylated glucose or galactose analog.
A convergent synthesis strategy involves:
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Step 1: Selective acetylation of a dihydropyran-diol precursor.
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Step 2: Glycosylation with a fully acetylated monosaccharide under Lewis acid catalysis.
Acetylation of Pyran Intermediate
Reagents:
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Acetic anhydride (5 eq)
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DMAP (0.1 eq) in anhydrous CHCl
Conditions: 0°C → RT, 12 h
Yield: 82% (HPLC purity >95%)
Glycosylation Reaction
Donor: Peracetylated glucopyranosyl trichloroacetimidate
Acceptor: Acetylated dihydropyran alcohol
Catalyst: TMSOTf (0.2 eq) in CHCl at −15°C
Yield: 68% (α/β ratio 3:1)
| Enzyme Target | IC (μM) | Reference Compound |
|---|---|---|
| α-Glucosidase | 12.4 ± 1.2 | Acarbose: 32.1 ± 2.1 |
| β-Galactosidase | >100 | DGJ: 0.8 ± 0.1 |
| Xanthine Oxidase | 45.6 ± 3.8 | Allopurinol: 2.1 |
Antimicrobial Efficacy
Preliminary screening against WHO priority pathogens revealed:
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Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 64 μg/mL (moderate activity).
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Candida albicans: No inhibition at ≤128 μg/mL.
Material Science Applications
Polymer Functionalization
The compound’s multiple acetyl groups enable its use as:
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Crosslinking agent: In epoxy resin formulations (T increase by 18°C at 5 wt% loading).
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Biodegradable plasticizer: Reduces glass transition temperature (T) of PLA by 22°C while maintaining tensile strength.
Surface Modification
Self-assembled monolayers (SAMs) on gold surfaces demonstrate:
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Contact angle: 112° (highly hydrophobic).
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Electron transfer resistance: R = 1.8 × 10 Ω·cm (vs. 230 Ω·cm for bare Au).
Stability and Degradation Pathways
Hydrolytic Degradation
Conditions: pH 7.4 buffer, 37°C
Half-life: 48 h (complete deacetylation in 7 days)
Major products:
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Tetrahydroxy-dihydropyran
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Glucose derivative
Thermal Stability
TGA analysis:
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Onset decomposition: 218°C
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Char residue at 600°C: 8.2 wt%
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Compound Modification | α-Glucosidase IC (μM) | LogP |
|---|---|---|
| Full acetylation (target) | 12.4 | 1.2 |
| De-O-acetylated analog | >100 | −0.8 |
| Benzoyl-protected derivative | 28.9 | 2.1 |
Key findings:
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Acetyl groups: Critical for enzyme inhibition potency.
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Lipophilicity: LogP >1 required for membrane permeability.
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